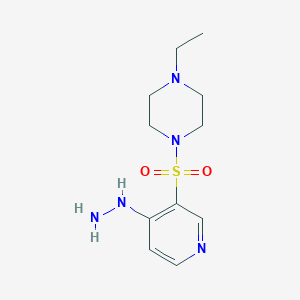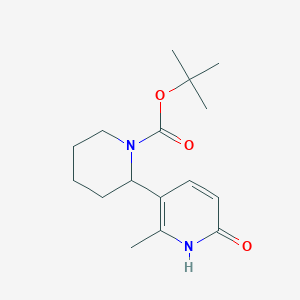![molecular formula C11H12N4O B11809977 2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11809977.png)
2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-シクロプロピル-N-メチル-5H-ピロロ[2,3-b]ピラジン-7-カルボキサミドは、窒素含有複素環式化合物です。この化合物は、さまざまな生物活性で知られているピロロピラジンファミリーに属しています。その構造には、ピラジン環と縮合したピロール環が含まれており、医薬品化学において重要な骨格となっています。
2. 合成方法
合成経路と反応条件
2-シクロプロピル-N-メチル-5H-ピロロ[2,3-b]ピラジン-7-カルボキサミドを含むピロロピラジン誘導体の合成には、いくつかの方法が用いられます。
環化: この方法は、適切な前駆体の環化によるピロロピラジン環系の形成を伴います。
環アニュレーション: この方法は、より小さな環系をアニュレーションすることによりピロロピラジン環を構築するものです。
環状付加: この方法は、複数の不飽和成分を付加してピロロピラジン環を形成するものです。
直接C-Hアリール化: この方法は、ピロール環の直接アリール化によりピロロピラジン系を形成するものです.
工業的生産方法
ピロロピラジン誘導体の工業的生産方法には、通常、大規模生産用に最適化されたスケーラブルな合成経路が用いられます。 これらの方法は、通常、高収率の環化反応と、最終製品の品質と純度を確保するための効率的な精製プロセスを含みます .
3. 化学反応解析
反応の種類
2-シクロプロピル-N-メチル-5H-ピロロ[2,3-b]ピラジン-7-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤と求電子剤などがあります。 これらの反応の条件は、目的とする生成物と実行される特定の反応によって異なります .
主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応は酸化誘導体を生成し、還元反応は還元誘導体を生成する可能性があります。 置換反応は、さまざまな置換ピロロピラジン誘導体を生成できます .
4. 科学研究における用途
2-シクロプロピル-N-メチル-5H-ピロロ[2,3-b]ピラジン-7-カルボキサミドには、いくつかの科学研究における用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用、抗炎症作用、抗ウイルス作用、抗真菌作用、抗酸化作用、抗腫瘍作用、キナーゼ阻害作用など、その潜在的な生物活性について研究されています。
医学: 特にキナーゼ阻害剤として、その潜在的な治療用途について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, involves several methods:
Cyclization: This method involves the formation of the pyrrolopyrazine ring system through the cyclization of appropriate precursors.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.
Cycloaddition: This method involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the pyrrolopyrazine system.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve scalable synthetic routes that can be optimized for large-scale production. These methods typically include high-yield cyclization reactions and efficient purification processes to ensure the quality and purity of the final product .
化学反応の分析
Types of Reactions
2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can yield a wide range of substituted pyrrolopyrazine derivatives .
科学的研究の応用
2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
作用機序
2-シクロプロピル-N-メチル-5H-ピロロ[2,3-b]ピラジン-7-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。たとえば、炎症性疾患に関連する複数のシグナルネットワークに関与するジャヌスキナーゼ(JAK)を阻害することが示されています。 これらのキナーゼを阻害することにより、この化合物は疾患の活性または進行を調節することができます .
類似化合物との比較
類似化合物
類似の化合物には、次のような他のピロロピラジン誘導体があります。
- 5H-ピロロ[2,3-b]ピラジン-7-カルボン酸
- 3-アミド-5-シクロプロピルピロロピラジン
- 6H-ピロロ[3,4-b]ピラジン誘導体 .
独自性
2-シクロプロピル-N-メチル-5H-ピロロ[2,3-b]ピラジン-7-カルボキサミドは、その特定の置換パターンと強力なキナーゼ阻害活性によって独自性を持っています。 これは、特に炎症性疾患の分野における創薬・開発に貴重な化合物となっています .
特性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-12-11(16)7-4-13-10-9(7)15-8(5-14-10)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,16)(H,13,14) |
InChIキー |
ZLEPOMBSTJSYEM-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


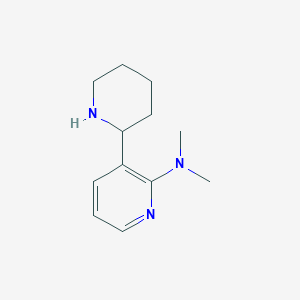
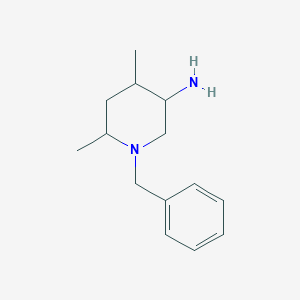
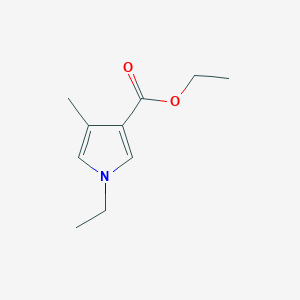
![3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11809912.png)
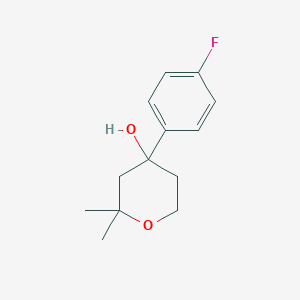
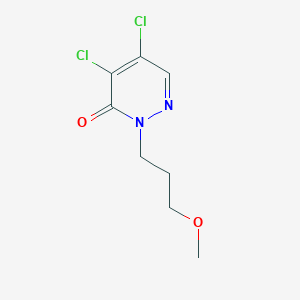
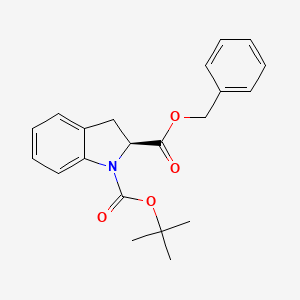
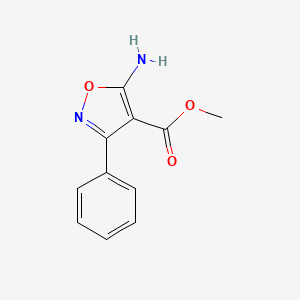
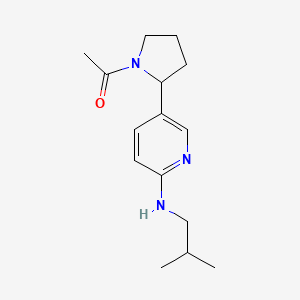
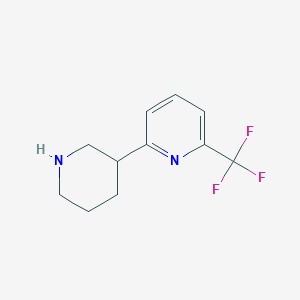
![5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11809955.png)

